molecular formula C21H20N6O6 B2798684 N-(2-((2-cyano-4-nitrophenyl)amino)ethyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892259-54-0

N-(2-((2-cyano-4-nitrophenyl)amino)ethyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Numéro de catalogue: B2798684
Numéro CAS: 892259-54-0
Poids moléculaire: 452.427
Clé InChI: HZHUDMWLMSIHSM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-((2-cyano-4-nitrophenyl)amino)ethyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a quinazoline derivative with a complex structure featuring a 2-cyano-4-nitrophenylaminoethyl side chain and a 2-methoxyethyl substituent.

Propriétés

Numéro CAS

892259-54-0

Formule moléculaire

C21H20N6O6

Poids moléculaire

452.427

Nom IUPAC

N-[2-(2-cyano-4-nitroanilino)ethyl]-3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C21H20N6O6/c1-33-9-8-26-20(29)16-4-2-13(11-18(16)25-21(26)30)19(28)24-7-6-23-17-5-3-15(27(31)32)10-14(17)12-22/h2-5,10-11,23H,6-9H2,1H3,(H,24,28)(H,25,30)

Clé InChI

HZHUDMWLMSIHSM-UHFFFAOYSA-N

SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCNC3=C(C=C(C=C3)[N+](=O)[O-])C#N)NC1=O

Solubilité

not available

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Key Attributes :

  • Structural Features : The 2-methoxyethyl group enhances solubility, while the nitrophenyl moiety may contribute to electron-deficient interactions during target binding .
  • Bioactivity : Demonstrated high binding affinity to AChE, comparable to standard drugs in molecular docking studies .

Comparison with Similar Compounds

Quinazoline Derivatives Targeting AChE

Compound 4d-f Series (from ):

  • Structural Differences: These derivatives lack the 2-methoxyethyl group but retain the quinazolinone core.
  • Bioactivity : Exhibited superior AChE binding compared to other derivatives, though exact IC50 values are unspecified.
  • Physicochemical Properties : Similar BBB/CNS permeation and VD to the target compound, suggesting shared pharmacokinetic advantages .

Ningnanmycin-like Quinazoline (from ):

  • Synthesis : Microwave-assisted synthesis (100°C, 100 psi) reduced reaction time to 20 minutes vs. traditional methods.
  • Bioactivity : Demonstrated antiviral activity comparable to Ningnanmycin, a commercial agrochemical agent.

Alkylaminoquinazoline Derivatives as Efflux Pump Inhibitors (EPIs)

Morpholine-Containing Derivatives (from ):

  • Structural Features : Incorporate a morpholine group linked via a propyl chain.
  • Bioactivity: Outperformed other alkylaminoquinazolines as EPIs against Pseudomonas aeruginosa, showing synergism with antibiotics.
  • Limitations: No BBB permeation data; optimized for bacterial targets rather than neurological applications .

Comparative Data Table

Compound/Series Target Key Bioactivity Physicochemical Properties Synthesis Method Reference
Target Compound AChE High AChE binding affinity Good BBB/CNS permeation; VD < 0.5 L/kg Traditional
Compound 4d-f Series AChE Most promising in class Similar to target compound Traditional
Ningnanmycin-like Quinazoline Viral pathogens Comparable to Ningnanmycin Not reported Microwave-assisted
Morpholine Derivatives EPI (P. aeruginosa) Superior synergism with antibiotics No BBB data Varied

Key Findings and Discussion

Structural Impact on Activity: The 2-methoxyethyl group in the target compound likely enhances CNS targeting via improved BBB permeation, whereas morpholine derivatives prioritize bacterial efflux pump inhibition . Nitro and cyano groups in the target compound may facilitate π-π stacking and hydrogen bonding with AChE .

Therapeutic Scope :

  • The target compound and 4d-f series are optimized for neurological applications, while EPI-focused derivatives address antimicrobial resistance .

Synthesis Advancements :

  • Microwave-assisted methods () offer time and yield advantages, urging exploration for the target compound’s derivatives .

Limitations :

  • Lack of quantitative bioactivity data (e.g., IC50) limits direct efficacy comparisons.
  • Renal clearance and VD data are critical for the target compound but absent for others .

Q & A

Q. How can researchers optimize the synthesis of this compound to account for functional group reactivity?

The synthesis must prioritize sequential protection/deprotection of reactive groups (e.g., cyano, nitro, and methoxyethyl moieties) to prevent side reactions. For example, the nitro group may require protection during carboxamide formation to avoid reduction interference. Reaction conditions such as pH (neutral to mildly acidic) and temperature (60–80°C) should be controlled to stabilize intermediates. Techniques like microwave-assisted synthesis can accelerate steps involving cyclization or amide coupling .

Q. What purification techniques are recommended for isolating this compound post-synthesis?

Use a combination of solvent recrystallization (e.g., methanol/water mixtures) and column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the target compound. Analytical HPLC with a C18 column and UV detection (λ = 254 nm) should confirm purity (>95%). Impurities from incomplete cyclization or byproducts (e.g., unreacted nitrophenyl intermediates) require iterative optimization .

Q. How should the compound’s structural integrity be validated?

Perform multi-nuclear NMR (¹H, ¹³C, DEPT-135) to confirm the quinazoline core, methoxyethyl substituent, and carboxamide linkage. Key signals include:

  • ¹H NMR : δ 8.2–8.5 ppm (aromatic protons from nitrophenyl), δ 3.5–3.7 ppm (methoxyethyl –OCH₃).
  • ¹³C NMR : δ 165–170 ppm (carbonyl carbons). High-resolution mass spectrometry (HRMS) and IR (stretching bands for C≡N at ~2200 cm⁻¹ and NO₂ at ~1520 cm⁻¹) provide additional validation .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in analogs of this compound?

Design analogs by systematically modifying substituents (e.g., replacing the cyano group with halogens or altering the methoxyethyl chain length). Compare bioactivity using assays like enzyme inhibition (IC₅₀) or cellular viability (MTT assays). For example:

Analog ModificationBioactivity (IC₅₀)Key Finding
–CN → –Cl12 μMImproved solubility but reduced target binding
Methoxyethyl → Ethoxyethyl8 μMEnhanced membrane permeability

Pair this with molecular docking to map interactions (e.g., nitro group’s role in π-stacking with kinase active sites) .

Q. How can researchers resolve contradictions in bioactivity data across different cell lines?

Conduct dose-response assays in parallel across cell lines (e.g., cancer vs. non-cancerous) under standardized conditions (e.g., 48-hour exposure, serum-free media). Use statistical tools like ANOVA to identify variability sources. For instance, if IC₅₀ values differ in SK-BR-3 vs. MCF-10A cells, validate target engagement via Western blotting for downstream biomarkers (e.g., phosphorylated kinases) .

Q. What experimental controls are critical for assessing off-target effects in mechanistic studies?

Include:

  • Negative controls : Compound vehicle (e.g., DMSO) and scrambled analogs.
  • Positive controls : Known inhibitors of the target pathway (e.g., staurosporine for kinases).
  • Genetic controls : siRNA knockdown of the hypothesized target protein to confirm specificity. Cross-validate findings using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays) .

Q. How can researchers address stability issues in aqueous solutions during bioassays?

Prepare stock solutions in DMSO (stored at –20°C) and dilute in PBS (pH 7.4) immediately before use. Monitor degradation via LC-MS over 24 hours. If instability persists, modify the formulation using cyclodextrin encapsulation or PEGylation to enhance solubility and shelf life .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for dose-response studies involving this compound?

Use nonlinear regression (e.g., GraphPad Prist) to calculate IC₅₀/EC₅₀ values. Apply the Hill equation to model sigmoidal curves. For multi-experiment datasets, employ meta-analysis tools (e.g., random-effects models) to account for inter-study variability. Report 95% confidence intervals for reproducibility assessment .

Q. How should researchers prioritize conflicting computational predictions (e.g., docking vs. MD simulations)?

Validate computational findings with experimental mutagenesis. For example, if docking suggests the nitro group binds a specific kinase pocket, generate a mutant cell line (e.g., Ala substitution at the predicted residue) and re-test activity. Prioritize simulations with explicit solvent models and >100 ns trajectories for accuracy .

Future Research Directions

  • Investigate metabolic pathways using hepatic microsome assays to identify major metabolites .
  • Explore synergistic effects with approved drugs (e.g., kinase inhibitors) via combinatorial screening .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.